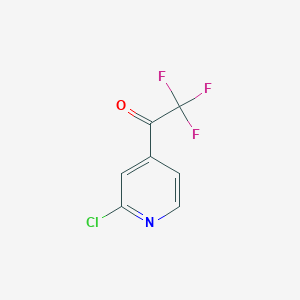![molecular formula C10H14BNO2Si B6337961 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid CAS No. 2096339-16-9](/img/structure/B6337961.png)
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid, also known as 5-TEPB, is a chemical compound that is used in a variety of scientific research applications. It is a boronic acid derivative of pyridine, and is a versatile reagent for organic synthesis, as well as for biochemical and physiological studies.
Scientific Research Applications
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid is a versatile reagent that can be used in a variety of scientific research applications. It is used as a catalyst in the synthesis of various organic compounds and as a reagent for the functionalization of organic molecules. It is also used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), and as an activator of certain G-protein coupled receptors (GPCRs). Additionally, it has been used in the synthesis of a variety of polymers materials, such as polyurethanes and polyesters.
Mechanism of Action
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid acts as an inhibitor of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme and blocking the enzyme’s ability to catalyze the conversion of arachidonic acid to prostaglandin H2. It also acts as an activator of certain G-protein coupled receptors (GPCRs) by binding to the receptor and inducing a conformational change in the receptor, which leads to the activation of the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its concentration and the specific biochemical or physiological system in which it is used. At low concentrations, this compound can act as an inhibitor of COX-2, which can lead to the inhibition of prostaglandin synthesis and the reduction of inflammation. At higher concentrations, this compound can act as an activator of GPCRs, leading to the activation of downstream signaling pathways and the modulation of various physiological processes.
Advantages and Limitations for Lab Experiments
The main advantage of 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid is its versatility and wide range of applications. It can be used in a variety of scientific research applications, including organic synthesis, enzyme inhibition, and GPCR activation. Additionally, it is relatively easy to synthesize and can be obtained in high yields and purity levels. However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive reagent, and it can be difficult to store and handle due to its sensitivity to moisture and light.
Future Directions
The future directions for 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid research are broad and varied. One potential direction is the development of new and improved synthesis methods for this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new and improved therapeutic agents. Other potential directions include the development of new and improved catalysts for organic synthesis and the development of new and improved GPCR activators. Finally, further research into the structure-activity relationships of this compound could lead to the development of new and improved inhibitors of COX-2.
Synthesis Methods
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid can be synthesized through a two-step process. In the first step, trimethylsilyl ethynyl pyridine (TMS-EP) is synthesized by reacting trimethylsilyl chloride with ethynyl pyridine. The second step involves the reaction of TMS-EP with 3-chloroperbenzoic acid in the presence of a base to form this compound. The reaction conditions and the reagents used in the synthesis of this compound can be varied to obtain different yields and purity levels.
properties
IUPAC Name |
[5-(2-trimethylsilylethynyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2Si/c1-15(2,3)5-4-9-6-10(11(13)14)8-12-7-9/h6-8,13-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZRPSQCJHLBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C#C[Si](C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)





![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)
